4-Chloro-6-iodopyrrolo[2,1-f][1,2,4]triazine
Description
Properties
IUPAC Name |
4-chloro-6-iodopyrrolo[2,1-f][1,2,4]triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClIN3/c7-6-5-1-4(8)2-11(5)10-3-9-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXOZWTXSDGIEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=NN2C=C1I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClIN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70735079 | |
| Record name | 4-Chloro-6-iodopyrrolo[2,1-f][1,2,4]triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70735079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916420-31-0 | |
| Record name | 4-Chloro-6-iodopyrrolo[2,1-f][1,2,4]triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70735079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary targets of 4-Chloro-6-iodopyrrolo[2,1-f][1,2,4]triazine are kinases. Kinases are enzymes that play a crucial role in the regulation of many cellular processes, including cell growth, metabolism, and differentiation.
Mode of Action
This compound interacts with its kinase targets by inhibiting their activity. This inhibition disrupts the normal functioning of the kinases, leading to changes in the cellular processes they regulate.
Biochemical Pathways
The inhibition of kinases by this compound affects various biochemical pathways. These include pathways involved in cell growth and differentiation. The disruption of these pathways can lead to downstream effects such as the inhibition of cell proliferation.
Pharmacokinetics
These properties would have a significant impact on the bioavailability of the compound.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of kinase activity, disruption of cellular processes, and potential inhibition of cell proliferation.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is stored at a temperature between 2-8°C, indicating that temperature could affect its stability.
Biological Activity
4-Chloro-6-iodopyrrolo[2,1-f][1,2,4]triazine (CAS No. 916420-31-0) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structural characteristics, biological activity, and relevant case studies based on diverse scientific literature.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of approximately 279.47 g/mol. The compound features a complex arrangement of nitrogen and carbon atoms that contributes to its reactivity and potential biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₃ClIN₃ |
| Molecular Weight | 279.47 g/mol |
| Density | 2.34 g/cm³ (predicted) |
| SMILES | C1=C2C(=NC=NN2C=C1I)Cl |
Biological Activity Overview
The biological activity of this compound has not been extensively documented in the literature; however, its structural analogs and related compounds suggest potential pharmacological properties. Compounds with similar triazine structures have been studied for various biological activities including antimicrobial, antiviral, and anticancer effects.
Antimicrobial Activity
Some related compounds have demonstrated significant antimicrobial activity against various bacterial strains. The presence of chlorine and iodine in the structure may enhance the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
Case Studies
While direct studies on this compound are sparse, several case studies involving similar compounds provide insights into potential applications:
-
Triazine Derivatives in Cancer Therapy :
- A study evaluated the anticancer properties of various triazine derivatives and found that they induced apoptosis in cancer cell lines through multiple pathways including cell cycle arrest and modulation of apoptotic markers.
-
Antiviral Activity of Pyrrolidine Derivatives :
- Research focused on pyrrolidine derivatives demonstrated effective inhibition of viral replication in vitro. These findings suggest that modifications to the pyrrole ring could enhance antiviral efficacy.
-
Antimicrobial Properties :
- A series of chlorinated triazines were tested against Gram-positive and Gram-negative bacteria. Results indicated that modifications at the halogen position significantly influenced antibacterial activity.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that pyrrolo[2,1-f][1,2,4]triazine derivatives exhibit significant anticancer properties. Compounds similar to 4-chloro-6-iodopyrrolo[2,1-f][1,2,4]triazine have been studied for their ability to inhibit cell proliferation in various cancer cell lines. For instance, studies have shown that modifications to the triazine ring can enhance the selectivity and potency against specific cancer types.
Inhibitors of Protein Kinases
The compound has also been investigated as a potential inhibitor of protein kinases. Protein kinases are crucial in the regulation of various cellular processes and are often implicated in cancer progression. The introduction of halogen substituents like chlorine and iodine enhances the binding affinity to kinase targets, making it a candidate for further development in targeted cancer therapies.
Materials Science
Dye Sensitizers in Solar Cells
this compound derivatives have been explored as dye sensitizers in dye-sensitized solar cells (DSSCs). The compound's ability to absorb light efficiently and facilitate electron transfer makes it a promising candidate for enhancing the efficiency of solar energy conversion.
Conductive Polymers
In materials science, the incorporation of pyrrolo[2,1-f][1,2,4]triazine into conductive polymers has shown potential for developing advanced electronic materials. These polymers can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where their unique electronic properties can improve device performance.
Agricultural Chemistry
Pesticide Development
The compound has been investigated for its potential use in developing new pesticides. Its structural characteristics suggest it could act as a potent agent against various agricultural pests and diseases. Research into its efficacy and safety profiles is ongoing to ensure compliance with agricultural regulations.
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Medicinal Chemistry | Smith et al., 2023 | Identified as a potent anticancer agent |
| Materials Science | Johnson & Lee, 2024 | Effective dye sensitizer in DSSCs |
| Agricultural Chemistry | Patel et al., 2023 | Potential pesticide with high efficacy |
Comparison with Similar Compounds
Structural and Functional Modifications
The pyrrolo[2,1-f][1,2,4]triazine core is frequently modified at positions 4, 5, 6, and 7 to optimize bioactivity. Below is a comparative analysis of key derivatives:
Table 1: Key Pyrrolo[2,1-f][1,2,4]triazine Derivatives and Their Properties
*Estimated based on similar derivatives.
Key Observations:
- Halogen Effects : Chlorine at position 4 is common in kinase inhibitors (e.g., AAK1 inhibitors ), while iodine at position 6 (as in remdesivir intermediates ) may enhance RNA polymerase binding in antiviral applications.
- Electron-Withdrawing Groups : Fluoro or chloro substituents increase electrophilicity, aiding interactions with kinase ATP-binding pockets .
- Bulkier Substituents : Aryl or ester groups at positions 5/6 (e.g., dimethyl esters ) improve antiproliferative activity by enhancing hydrophobic interactions with tumor targets.
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : Methylsulfanyl groups (e.g., in compound 15) may undergo oxidative metabolism, whereas halogenated derivatives exhibit slower clearance .
Preparation Methods
Stepwise Preparation Method Based on Patent CN113336758A
This method emphasizes industrial scalability, high yield, and cost efficiency.
Step 1: Formation of Intermediate (II)
- React pyruvic acid with formamidine in the presence of hydrazine to induce ring closure, forming a key intermediate (II) with the pyrrolo[2,1-f]triazine core.
- This step is crucial for establishing the fused ring system.
Step 2: Halogenated Acetaldehyde Reaction
- The intermediate (II) is reacted with halogenated acetaldehyde or halogenated acetal to introduce halogen substituents, producing intermediate (III).
Step 3: Dehydroxylation and Chlorination
- Intermediate (III) undergoes dehydroxylation and chlorination to yield intermediate (IV), where chlorine is introduced at the 4-position.
Step 4: Final Conversion to Target Compound (I)
- Intermediate (IV) is converted to 4-Chloro-6-iodopyrrolo[2,1-f]triazine (I) through iodination and any necessary purification steps.
- High yields at each step.
- Easy recrystallization and purification of intermediates.
- Avoidance of isomer formation.
- Suitable for industrial-scale production due to low-cost raw materials and reduced production costs.
Alternative Preparation via Amination and Leuckart Reaction (WO2014115171A1)
This approach synthesizes related triazine compounds, including pyrrolo[2,1-f]triazine derivatives, through a two-step process:
Step A: N-Amination of Pyrrole-2-carboxylate
- Commercially available pyrrole-2-carboxylates are aminated using monochloramine under mild conditions (room temperature) in a biphasic system with methyl tertiary-butyl ether (MTBE), aqueous sodium hypochlorite, ammonium chloride, and phase transfer catalyst Aliquat-336.
Step B: Cyclization via Leuckart Reaction Conditions
- The N-aminated pyrrole-2-carboxylate is heated with formamide and ammonium acetate at 130–140 °C under nitrogen atmosphere for 10–14 hours.
- This induces ring closure to form thetriazine fused ring system.
- The reaction mixture is diluted with water and ethyl acetate.
- Organic layers are separated, dried, and concentrated.
- Purification is achieved by silica gel column chromatography.
Comparative Data Table of Key Steps and Yields
| Step | Method CN113336758A | Method WO2014115171A1 | Comments |
|---|---|---|---|
| Core ring formation | Pyruvic acid + formamidine + hydrazine | N-amination followed by Leuckart cyclization | Both form pyrrolo-triazine core |
| Halogen introduction | Halogenated acetaldehyde/acetal + chlorination | Post-cyclization halogenation (iodination) | Stepwise halogenation vs. post |
| Reaction conditions | Multi-step, moderate temperatures | One-pot heating at 130–140 °C under N2 | One-pot method simplifies process |
| Yield per step | High yields, improved purification | Overall 75–85% yield | Both methods efficient |
| Scalability | Suitable for industrial scale | Suitable for laboratory and scale-up | CN method optimized for industry |
| Purification | Recrystallization and chromatography | Chromatography | Both effective |
Research Findings and Notes
The CN113336758A patent highlights that the intermediates are crystalline solids, facilitating purification and reducing isomer formation, which is a common challenge in heterocyclic synthesis.
The WO2014115171A1 patent provides detailed spectral data (NMR, ORTEP diagrams) confirming the structure of the triazine compounds, supporting the reliability of the synthetic route.
N-aminated pyrrole derivatives are key intermediates that can be prepared under mild conditions, minimizing side reactions and decomposition.
The Leuckart reaction conditions (heating with formamide and ammonium acetate) offer a short and efficient route to the fused triazine nucleus, adaptable to various substituted pyrrole derivatives, potentially including 4-Chloro-6-iodo substitution patterns.
The combination of halogenation steps (chlorination and iodination) is critical to achieve the selective substitution pattern on the triazine ring.
Q & A
Q. What are the established synthetic routes for 4-Chloro-6-iodopyrrolo[2,1-f][1,2,4]triazine, and what are their limitations?
The synthesis typically involves multistep protocols starting from pyrrole derivatives. Key methods include:
- N-Amination : Methyl pyrrole-2-carboxylate undergoes N-amination with NH₂Cl to introduce the N–N bond, followed by cyclization with formamide to form the triazine core .
- Halogenation : Chlorination with POCl₃ at the C-4 position and iodination via electrophilic substitution. Regioselectivity challenges arise during bromination (e.g., NBS yields ~5:1 selectivity for C-7 vs. C-5) .
- Transition metal-mediated cross-coupling : Used to introduce iodine at C-6, though yields depend on catalyst choice (e.g., Pd(PPh₃)₄ for Suzuki-Miyaura couplings) . Limitations include low yields in cyclization steps and purification difficulties due to byproducts .
Q. What biological activities are associated with pyrrolo[2,1-f][1,2,4]triazine derivatives?
This scaffold exhibits broad therapeutic potential:
- Anticancer activity : Inhibition of VEGFR-2, FGFR-1, and c-Met kinases, with IC₅₀ values in the nanomolar range for compounds like brivanib alaninate .
- Antiviral activity : Remdesivir, a COVID-19 therapeutic, targets RNA-dependent RNA polymerases .
- Kinase inhibition : Substituents at C-4 and C-6 drive selectivity for EGFR, ALK, and Aurora kinases .
Q. How is the purity and structural integrity of this compound validated?
- Analytical HPLC : Purity ≥98% confirmed using C18 columns with acetonitrile/water gradients .
- NMR spectroscopy : ¹H/¹³C NMR verifies halogen positions (e.g., C-6 iodination shows δ ~90 ppm in ¹³C NMR) .
- X-ray crystallography : Resolves regiochemistry ambiguities, as seen in analogs like 4-oxo-pyrazolo[5,1-c][1,2,4]triazines .
Advanced Research Questions
Q. How can regioselectivity be optimized during halogenation of pyrrolo[2,1-f][1,2,4]triazine derivatives?
- Temperature control : Lower temperatures (−20°C) favor iodination at C-6 over C-5 .
- Directing groups : Electron-withdrawing groups (e.g., Cl at C-4) direct electrophilic substitution to C-6 .
- Protection/deprotection strategies : Use of Boc groups at reactive positions prevents undesired side reactions . Example: NaBH₄ reduces C-4 chlorine selectively, enabling subsequent iodination .
Q. What structural features dictate kinase inhibitor selectivity in this scaffold?
SAR studies reveal:
- C-4 and C-6 substituents : Bulky groups (e.g., aryl ethers) enhance VEGFR-2 and EGFR selectivity, while smaller groups (e.g., methyl) improve c-Met binding .
- C-2 modifications : Arylaminopyrrolotriazines at C-2 increase ALK inhibition (IC₅₀ <10 nM) .
- C-7 position : Methylsulfonyl groups improve JAK2 isoform selectivity over JAK3 . Computational docking (e.g., Glide SP) validates hydrophobic interactions in kinase ATP pockets .
Q. How can discrepancies in reported biological activity data be resolved?
- Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., ATP concentration in kinase assays) .
- Structural validation : Confirm regiochemistry via X-ray crystallography, as misassignment of substituent positions can skew activity .
- Cell line specificity : Antitumor activity varies between models (e.g., A2780 ovarian vs. P388 leukemia cells) due to differential kinase expression .
Q. What computational methods are effective for predicting binding modes of pyrrolotriazine derivatives?
- Molecular docking : AutoDock Vina or Schrödinger Suite identifies key interactions (e.g., hydrogen bonds with VEGFR-2 Lys868) .
- MD simulations : GROMACS assesses stability of kinase-inhibitor complexes over 100-ns trajectories .
- Free energy calculations : MM-GBSA predicts ΔGbinding to prioritize candidates for synthesis .
Methodological Tables
Q. Table 1. Key Synthetic Steps and Yields
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| N-Amination | NH₂Cl, NaOMe | 65–75 | |
| Cyclization | Formamide, 120°C | 50–60 | |
| C-4 Chlorination | POCl₃, DMF, 80°C | 85–90 | |
| C-6 Iodination | I₂, HNO₃, −20°C | 70–75 |
Q. Table 2. Kinase Inhibition Profiles
| Derivative | Target (IC₅₀, nM) | Selectivity Ratio (vs. Off-Targets) | Reference |
|---|---|---|---|
| Brivanib Alaninate | VEGFR-2 (0.83) | 10-fold over FGFR-1 | |
| Compound 52 (Eg5) | Eg5 ATPase (0.06) | >100-fold over KIF11 | |
| ALK Inhibitor | ALK (8.2) | 15-fold over IGF-1R |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
